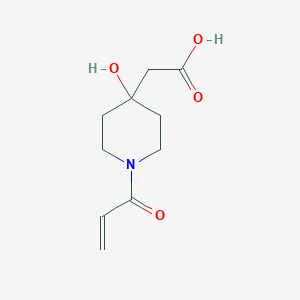

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid” is a chemical compound with the CAS Number: 2567498-37-5 . It has a molecular weight of 213.23 . The IUPAC name for this compound is 2-(1-acryloyl-4-hydroxypiperidin-4-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid” include a molecular weight of 213.23 . Other specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Kinetics Modeling in Biochemical Processes

One study explored the kinetics modeling of inhibition and utilization of mixed volatile fatty acids in the formation of polyhydroxyalkanoates by Ralstonia eutropha, emphasizing the biochemical processes involving acetic, propionic, and butyric acids as major fermentation products. This research highlights the bacterium's preference for propionic acid for cell mass synthesis and butyric acid for polymer synthesis, indicating the intricate biochemical pathways and potential applications in bioplastic production (Yu et al., 2002).

Enzyme Inhibitory Activity

Research on substituted pyrrol-1-ylacetic acids revealed their inhibitory activity on aldose reductase, an enzyme involved in diabetic complications. This study suggests potential applications in the development of therapeutic agents for managing diabetes-related conditions (Nicolaou & Demopoulos, 2003).

Synthesis and Biological Activity

Another study focused on the synthesis and biological activity of compounds obtained by reacting methyl aroylpyruvates with sulfadimidine, exploring analgesic and anti-inflammatory activities. This research opens pathways for new drug development leveraging the structural properties of these compounds (Gein et al., 2018).

Antioxidant and Inhibitory Studies

The antioxidant and selective xanthine oxidase inhibitory studies of transition metal complexes of a novel amino acid bearing Schiff base ligand were explored, demonstrating the compound's potential as inhibitors of xanthine oxidase, a key enzyme in oxidative stress and related diseases (Ikram et al., 2015).

Maillard Reaction Cascade

Research on sugar fragmentation in the Maillard reaction cascade, particularly focusing on the formation of acetic acid, sheds light on the complex chemical reactions during food processing and its implications for flavor, aroma, and nutritional value in food science (Davidek et al., 2006).

Eigenschaften

IUPAC Name |

2-(4-hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-8(12)11-5-3-10(15,4-6-11)7-9(13)14/h2,15H,1,3-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMCBFEQHZHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea](/img/structure/B2915835.png)

![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2915845.png)

![3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915846.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)

![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B2915850.png)

![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)

![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)